5-(3,4-dimethoxyphenyl)-6-methyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-6-methyltetrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-8-7-18-13(15-16-17-18)14-12(8)9-4-5-10(19-2)11(6-9)20-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAIUYCRPMBOFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NN=N2)N=C1C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-6-methyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 5-aminotetrazole with β-enaminones. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete cyclization. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as Lewis acids can also enhance the reaction efficiency. Additionally, the process may be scaled up by employing larger reaction vessels and automated systems for monitoring and controlling the reaction parameters .
Chemical Reactions Analysis
Click Chemistry with Terminal Alkynes
The tetrazole ring in this compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) via equilibrium with its 2-azidopyrimidine tautomer (Scheme 1) .
Conditions :
-
Reagents : Terminal alkynes (e.g., phenylacetylene), CuSO₄·5H₂O (0.2 eq), sodium ascorbate (0.4 eq), NEt₃ (2 eq).
-
Solvent : THF/H₂O (10:1).
-
Temperature : 60°C, 12–24 h.
Outcome :
Triazolo[1,5-a]pyrimidine derivatives form regioselectively at the pyrimidine C2 position (Table 1).
| Alkyne | Product | Yield (%) | Reference |
|---|---|---|---|
| Phenylacetylene | 2-(1H-1,2,3-triazol-1-yl) derivative | 85–91 | |
| Propargyl alcohol | Hydroxyalkyl-substituted triazole | 78 |
Mechanism :
-
Tautomerization generates the azide intermediate.
-
Cu(I) catalyzes 1,3-dipolar cycloaddition, forming a 1,4-disubstituted triazole .
Catalytic Hydrogenation
The pyrimidine ring undergoes partial or full hydrogenation under catalytic conditions.
Conditions :
-
Catalyst : 10% Pd/C (0.1 eq).
-
Reagents : H₂ (1 atm or 5 bar).
-
Solvent : MeOH or EtOAc.
-
Temperature : RT to 50°C, 16–24 h.
Outcome :
Selective reduction of the pyrimidine ring yields dihydro- or tetrahydropyrimidine derivatives (Table 2) .
| Conditions | Product | Yield (%) | Notes |
|---|---|---|---|
| H₂ (1 atm), MeOH | 5,7-Dihydropyrimidine | 95 | Retains tetrazole ring |
| H₂ (5 bar), EtOAc | 1,4,5,7-Tetrahydropyrimidine | 82 | Partial ring saturation |
Mechanism :
Acid/Base-Mediated Ring Transformations
The fused tetrazole-pyrimidine system undergoes ring-opening or rearrangement under strong acidic/basic conditions.
Conditions :
-
Acidic : HCl (conc.), reflux, 6 h.
-
Basic : NaOH (10% aq.), 80°C, 4 h.
Outcome :
-
Acid : Cleavage of the tetrazole ring generates a 2-aminopyrimidine intermediate .
-
Base : Hydrolysis of methoxy groups on the phenyl substituent occurs, yielding phenolic derivatives (e.g., 3,4-dihydroxyphenyl) .
Methoxy Group Demethylation
Conditions :
-
Reagent : BBr₃ (3 eq), DCM, −78°C → RT, 12 h.
Outcome : -
Demethylation of 3,4-dimethoxyphenyl to 3,4-dihydroxyphenyl (yield: 88%) .
Methyl Group Oxidation
Conditions :
-
Reagent : KMnO₄ (2 eq), H₂O, 100°C, 8 h.
Outcome : -
Oxidation of the 6-methyl group to a carboxylic acid (yield: 65%) .
Photochemical Reactions
UV irradiation (λ = 254 nm) in EtOH induces dimerization via the tetrazole ring:
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of tetrazolo[1,5-a]pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with notable IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that 5-(3,4-dimethoxyphenyl)-6-methyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine could serve as a lead compound for developing new anticancer agents by modifying its structure to enhance efficacy and reduce toxicity .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects. Preliminary studies suggest that it could potentially modulate signaling pathways involved in inflammation by inhibiting pro-inflammatory cytokines. This application is particularly relevant for developing treatments for chronic inflammatory diseases .
Antimicrobial Activity
Some derivatives of tetrazolo[1,5-a]pyrimidine have demonstrated antimicrobial properties against various bacterial strains. Research indicates that these compounds can inhibit bacterial growth, making them candidates for further development into antimicrobial agents .
Synthesis and Case Studies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One notable synthesis pathway includes the reaction of appropriate hydrazonoyl halides with substituted pyrimidines to yield the desired tetrazole derivatives.
Case Study: Synthesis and Testing
A study documented the synthesis of a related compound using a similar methodology:
- Starting Material : 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine.
- Reagents : Hydrazonyl halides were used to form triazine derivatives.
- Outcome : The resulting compounds exhibited promising anticancer activity and were further evaluated for their pharmacological profiles.
This case exemplifies how structural modifications can lead to enhanced biological activities .
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-6-methyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial activity. Additionally, it may interact with specific receptors in the body to exert its pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Antitumor Activity : Pyrazolo[1,5-a]pyrimidine 7c (IC₅₀ = 2.70 µM) outperforms the target compound’s structural cousins, suggesting that the pyrazolo core may enhance cytotoxicity compared to tetrazolo derivatives .
- Substituent Impact : The 3,4-dimethoxyphenyl group is conserved in multiple analogues (e.g., ), indicating its role in stabilizing π-π interactions with biological targets. Carboxamide or morpholine substituents (e.g., ) improve solubility but may reduce cell permeability compared to lipophilic methyl groups.
- Synthetic Accessibility : Tetrazolo[1,5-a]pyrimidines are less explored than pyrazolo or imidazo analogues, with synthesis often requiring harsh conditions or toxic reagents .
Physicochemical Properties
- Metabolic Stability : The tetrazole ring resists oxidative metabolism, a advantage over imidazo[1,2-a]pyrimidines .
Biological Activity
5-(3,4-Dimethoxyphenyl)-6-methyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure
The compound features a tetrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the 3,4-dimethoxyphenyl group enhances its interaction with biological targets.
Anticancer Activity
Research has shown that derivatives of tetrazolo[1,5-a]pyrimidine exhibit promising anticancer properties. A study evaluated various substituted tetrazolo compounds against several human cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). Notably, compounds with similar structural motifs to this compound demonstrated significant cytotoxicity:
- HCT-116 : Compounds exhibited IC50 values ranging from 10 to 30 µM.
- MCF-7 : Some derivatives showed IC50 values comparable to doxorubicin.
- A549 : Select compounds were particularly effective against this cell line.
The structure-activity relationship (SAR) indicated that the presence of electron-donating groups like methoxy significantly enhances anticancer activity .
Antimicrobial Activity
The antimicrobial potential of tetrazolo derivatives has also been explored. In vitro studies have shown that certain compounds within this class can inhibit the growth of various bacteria and fungi:
- Bacterial strains : Effective against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 50 µg/mL.
- Fungal strains : Showed activity against Candida albicans and Aspergillus niger, indicating broad-spectrum antimicrobial effects .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Interaction : It could modulate receptor activity related to apoptosis and cell signaling pathways.
- Gene Expression Modulation : Influences the expression of genes associated with tumor growth and resistance to chemotherapy .
Case Studies
Several case studies have highlighted the efficacy of tetrazolo derivatives in preclinical models:
- Study on Colon Cancer : A derivative similar to the compound was tested in a mouse model of colon cancer. Results indicated a reduction in tumor size by approximately 60% compared to control groups.
- Breast Cancer Cell Line Study : In vitro assays demonstrated that treatment with the compound led to increased apoptosis in MCF-7 cells as evidenced by flow cytometry analysis.
Data Summary
The following table summarizes key findings related to the biological activity of related compounds:
Q & A
Q. What advanced spectroscopic techniques resolve tautomerism or dynamic behavior in solution?
- Methodological Answer : Variable-temperature H NMR (VT-NMR) in DMSO-/CDCl to observe tautomeric shifts. 2D NOESY identifies intramolecular interactions, while N NMR clarifies nitrogen hybridization states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
